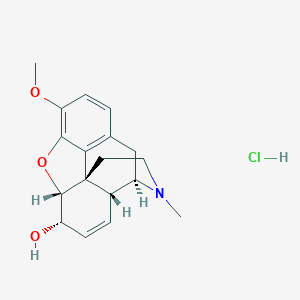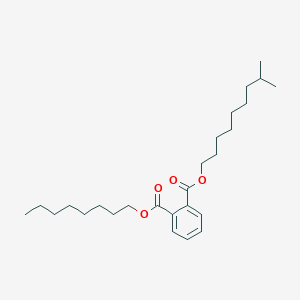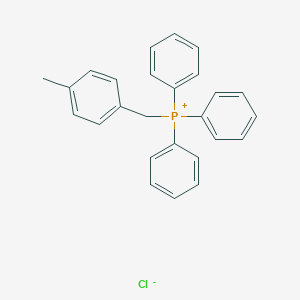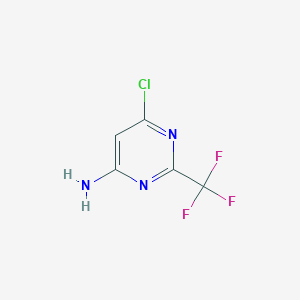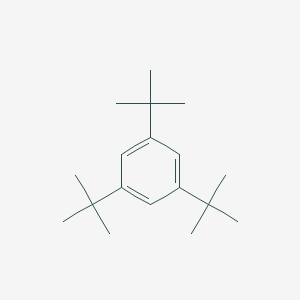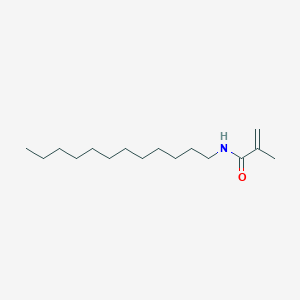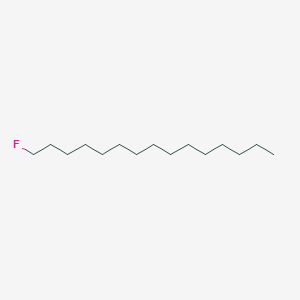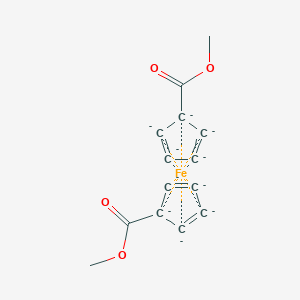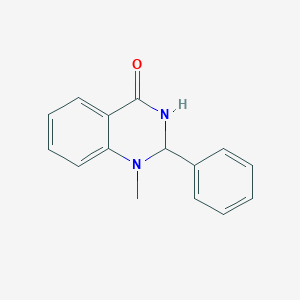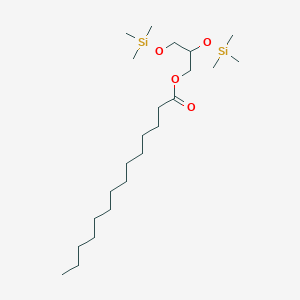
2,3-Bis(trimethylsilyloxy)propyl tetradecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(trimethylsilyloxy)propyl tetradecanoate (BTP) is a chemical compound that is widely used in scientific research. It is a derivative of tetradecanoic acid, a saturated fatty acid that is commonly found in animal fats and vegetable oils. BTP is a versatile compound that has a wide range of applications in various fields of research, including biochemistry, molecular biology, and pharmacology.
Mécanisme D'action
2,3-Bis(trimethylsilyloxy)propyl tetradecanoate is a lipophilic compound that can penetrate cell membranes and interact with intracellular lipids. It is thought to act as a regulator of lipid metabolism by modulating the activity of enzymes involved in lipid synthesis and degradation. 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate has also been shown to have antioxidant properties, which may contribute to its protective effects on cells.
Effets Biochimiques Et Physiologiques
2,3-Bis(trimethylsilyloxy)propyl tetradecanoate has been shown to have a wide range of biochemical and physiological effects, including:
1. Modulation of lipid metabolism: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate has been shown to regulate the activity of enzymes involved in lipid synthesis and degradation.
2. Antioxidant activity: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate has been shown to have antioxidant properties, which may protect cells from oxidative stress.
3. Anti-inflammatory activity: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate has been shown to inhibit the production of inflammatory cytokines in vitro.
4. Anti-cancer activity: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate has been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-Bis(trimethylsilyloxy)propyl tetradecanoate has several advantages as a research tool, including:
1. Lipophilic nature: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate is highly lipophilic, which allows it to penetrate cell membranes and interact with intracellular lipids.
2. Stability: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate is a stable compound that can be stored for long periods of time without degradation.
3. Versatility: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate has a wide range of applications in various fields of research.
However, 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate also has some limitations, including:
1. Toxicity: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate is toxic at high concentrations and must be handled with care.
2. Cost: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate is a relatively expensive compound compared to other research tools.
3. Limited availability: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate is not widely available and may be difficult to obtain in some regions.
Orientations Futures
There are several future directions for research on 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate, including:
1. Drug delivery: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate could be further developed as a carrier molecule for drug delivery.
2. Lipidomics: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate could be used in combination with other lipid derivatizing agents to develop new methods for lipid analysis.
3. Enzyme studies: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate could be used to study the activity of enzymes involved in lipid metabolism in more detail.
4. Anti-cancer research: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate could be further studied as a potential anti-cancer agent, both in vitro and in vivo.
In conclusion, 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate is a versatile compound that has a wide range of applications in scientific research. It is synthesized by reacting tetradecanoic acid with bis(trimethylsilyl)acetamide in the presence of a catalyst. 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate has been shown to have a wide range of biochemical and physiological effects, including modulation of lipid metabolism, antioxidant activity, anti-inflammatory activity, and anti-cancer activity. 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate has several advantages as a research tool, including its lipophilic nature, stability, and versatility, but also has some limitations, including toxicity, cost, and limited availability. There are several future directions for research on 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate, including drug delivery, lipidomics, enzyme studies, and anti-cancer research.
Méthodes De Synthèse
2,3-Bis(trimethylsilyloxy)propyl tetradecanoate is synthesized by reacting tetradecanoic acid with bis(trimethylsilyl)acetamide in the presence of a catalyst. The reaction results in the formation of 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate and trimethylsilanol as a byproduct. The reaction is carried out under anhydrous conditions and requires careful handling due to the reactive nature of the reagents.
Applications De Recherche Scientifique
2,3-Bis(trimethylsilyloxy)propyl tetradecanoate is used in a wide range of scientific research applications, including:
1. Lipidomics: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate is used as a derivatizing agent to analyze fatty acids by gas chromatography-mass spectrometry (GC-MS).
2. Drug delivery: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate is used as a carrier molecule for drug delivery due to its lipophilic nature.
3. Membrane studies: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate is used to study the properties of lipid membranes, including their fluidity and permeability.
4. Enzyme studies: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate is used to study the activity of enzymes that are involved in lipid metabolism.
Propriétés
Numéro CAS |
1188-73-4 |
|---|---|
Nom du produit |
2,3-Bis(trimethylsilyloxy)propyl tetradecanoate |
Formule moléculaire |
C23H50O4Si2 |
Poids moléculaire |
446.8 g/mol |
Nom IUPAC |
2,3-bis(trimethylsilyloxy)propyl tetradecanoate |
InChI |
InChI=1S/C23H50O4Si2/c1-8-9-10-11-12-13-14-15-16-17-18-19-23(24)25-20-22(27-29(5,6)7)21-26-28(2,3)4/h22H,8-21H2,1-7H3 |
Clé InChI |
UUJZLZNTNOGCRI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO[Si](C)(C)C)O[Si](C)(C)C |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC(CO[Si](C)(C)C)O[Si](C)(C)C |
Synonymes |
Myristic acid 2,3-bis(trimethylsilyloxy)propyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




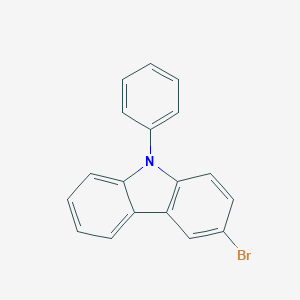
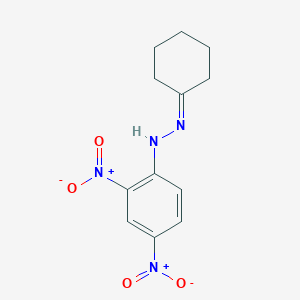

![[4-(Carbamothioylamino)phenyl]thiourea](/img/structure/B73729.png)
